![molecular formula C13H13N5O4S B2953218 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2194848-12-7](/img/structure/B2953218.png)
5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Description
5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C13H13N5O4S and its molecular weight is 335.34. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Enantiomers
- Atropisomeric Properties : Research on N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, similar in structure to the specified compound, focuses on their stereochemical properties. These compounds exhibit atropisomeric behavior, existing as pairs of enantiomers due to concerted movements of two axes within the molecule. This research is significant in understanding the stereochemical behavior of such compounds (Namba, Hotta, Tabata, Makino, Oshitari, Natsugari, & Takahashi, 2021).
Antibacterial Properties
- Antibacterial Agents : Azetidinylquinolones, closely related to the queried compound, have been studied for their antibacterial properties. The stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings is crucial for enhancing in vitro activity and oral efficacy, indicating the potential of such compounds in antibacterial applications (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).
Synthon Properties
- Sulfonyl-1,2,3-triazoles Synthons : 1-Sulfonyl-1,2,3-triazoles, which are key components of the compound , have been identified as stable precursors to Rh–azavinyl carbenes. They are used for introducing a nitrogen atom into various heterocycles, vital in synthetic and medicinal chemistry. This highlights their role as valuable synthons in the creation of complex molecular structures (Zibinsky & Fokin, 2013).
Agricultural Applications
- Antibacterial Activity in Agriculture : Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the target compound, demonstrate good antibacterial activities against agricultural pathogens like Xanthomonas oryzae pv. oryzae. This suggests potential applications in protecting crops from bacterial diseases (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).
Cardiac Applications
- Class III Antiarrhythmic Activity : Benzamides and sulfonamides, which share structural similarities with the compound , have been explored for their Class III antiarrhythmic activity. This suggests the potential use of similar compounds in cardiac arrhythmia treatments (Ellingboe, Spinelli, Winkley, Nguyen, Parsons, Moubarak, Kitzen, Von Engen, & Bagli, 1992).
Antimicrobial Activity
- Antimicrobial Schiff Bases and Azetidinones : Schiff bases and azetidinones derived from quinazolin-4(3H)-one, structurally related to the queried compound, have shown promising antibacterial and antifungal activities. This highlights the potential of such compounds in antimicrobial applications (Patel & Patel, 2011).
properties
IUPAC Name |
3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-16-11-6-10(2-3-12(11)22-13(16)19)23(20,21)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYAJIDSNGLCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one |
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